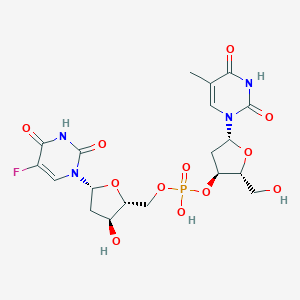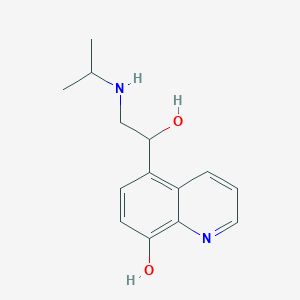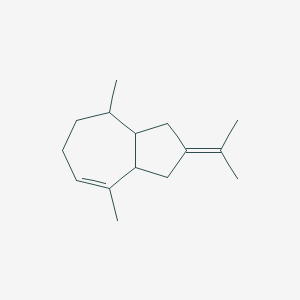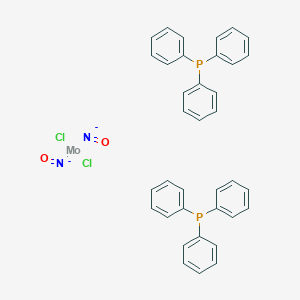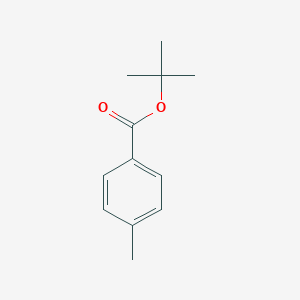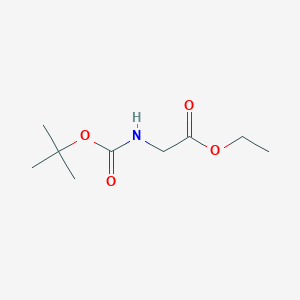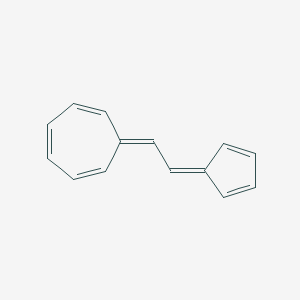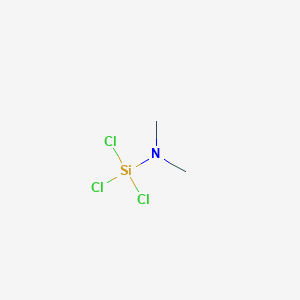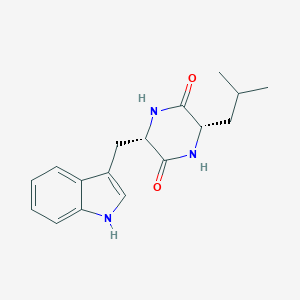
Cyclo(L-leucyl-L-tryptophyl)
描述
该化合物是由亮氨酸和色氨酸氨基酸缩合形成的环状二肽。 二酮哌嗪以其多样的生物活性而闻名,包括抗菌、抗真菌和抗病毒特性 .
准备方法
合成路线和反应条件: 环状(L-亮氨酸-L-色氨酸)可以通过多种方法合成,包括化学合成和生物合成。 一种常见的方法涉及使用环二肽合成酶 (CDPSs),它们是催化氨酰基-tRNA 形成环状二肽的酶 . 在此过程中,CDPSs 从核糖体机器中劫持氨酰基-tRNA 以形成环状二肽。
工业生产方法: 环状(L-亮氨酸-L-色氨酸)的工业生产可以通过使用青霉菌等微生物的发酵过程来实现。 培养条件,包括培养基组成和发酵参数,都经过优化以最大限度地提高所需化合物的产量 .
化学反应分析
反应类型: 环状(L-亮氨酸-L-色氨酸)经历各种化学反应,包括氧化、还原和取代反应。 这些反应可用于修饰该化合物并增强其生物活性。
常见试剂和条件:
氧化: 可以使用过氧化氢或高锰酸钾等常见的氧化剂来氧化环状(L-亮氨酸-L-色氨酸)。
还原: 可以使用硼氢化钠或氢化铝锂等还原剂来还原该化合物。
取代: 可以使用卤素或烷基化剂等试剂进行取代反应。
主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,环状(L-亮氨酸-L-色氨酸)的氧化会导致羟基化衍生物的形成,而还原则会产生还原的二酮哌嗪类似物 .
科学研究应用
环状(L-亮氨酸-L-色氨酸)具有广泛的科学研究应用,包括:
作用机制
环状(L-亮氨酸-L-色氨酸)的作用机制涉及它与特定分子靶点和途径的相互作用。 例如,作为褪黑素受体激动剂,它与褪黑素受体结合并抑制环状腺苷一磷酸 (cAMP) 的积累,从而导致各种生理效应 . 此外,其抗菌和抗真菌活性归因于其破坏微生物细胞膜和抑制必需酶的能力 .
相似化合物的比较
环状(L-亮氨酸-L-色氨酸)可以与其他类似的环状二肽进行比较,例如:
环状(L-色氨酸-L-色氨酸): 该化合物也是一种具有抗菌活性的二酮哌嗪,但其氨基酸组成和特定的生物活性不同.
环状(L-色氨酸-L-脯氨酸): 另一种具有独特结构和生物学特性的二酮哌嗪.
环状(L-亮氨酸-L-亮氨酸): 由两个亮氨酸残基组成的环状二肽,与环状(L-亮氨酸-L-色氨酸)相比表现出不同的生物活性.
属性
IUPAC Name |
(3S,6S)-3-(1H-indol-3-ylmethyl)-6-(2-methylpropyl)piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-10(2)7-14-16(21)20-15(17(22)19-14)8-11-9-18-13-6-4-3-5-12(11)13/h3-6,9-10,14-15,18H,7-8H2,1-2H3,(H,19,22)(H,20,21)/t14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUNCDPEEKFTCX-GJZGRUSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164768 | |
| Record name | Cyclo(L-leucyl-L-tryptophyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15136-34-2 | |
| Record name | Cyclo(L-leucyl-L-tryptophyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015136342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclo(L-leucyl-L-tryptophyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cyclo(L-leucyl-L-tryptophyl) interact with its target (the bitter taste receptor) and what are the downstream effects?
A1: The research suggests that Cyclo(L-leucyl-L-tryptophyl) interacts with a receptor that doesn't seem to be strictly defined by a specific conformation or chirality of the molecule []. Instead, the research highlights the importance of hydrophobicity in the binding process []. While the exact receptor remains unidentified, experiments point towards a lecithin-like lipid as a potential binding site within the cell membrane []. This binding likely triggers signaling cascades within taste receptor cells, ultimately leading to the perception of bitterness.
Q2: What is known about the structure-activity relationship (SAR) of Cyclo(L-leucyl-L-tryptophyl) and its bitterness?
A2: The study indicates that the bitterness of Cyclo(L-leucyl-L-tryptophyl) and similar diketopiperazines is strongly correlated with their hydrophobicity []. This implies that modifications to the molecule's structure, particularly those impacting its hydrophobicity, could significantly influence its perceived bitterness. For instance, substituting the leucine or tryptophan residues with more hydrophobic amino acids might enhance the bitterness, while introducing hydrophilic groups could potentially diminish it.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


